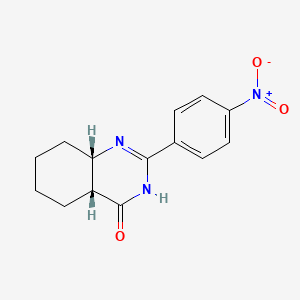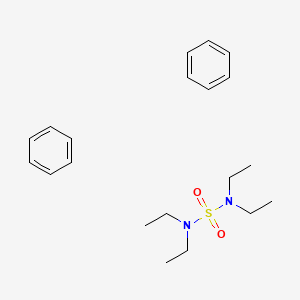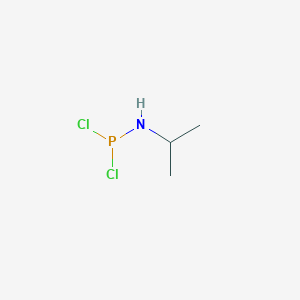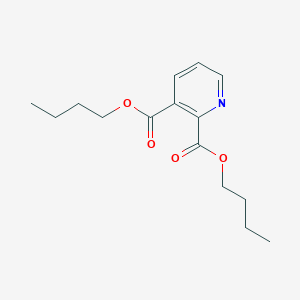
Dibutyl pyridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two butyl ester groups attached to the pyridine ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with butanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,3-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,3-dicarboxylate+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug intermediate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dibutyl pyridine-2,3-dicarboxylate depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the ester groups. This binding can influence the electronic properties and reactivity of the metal center, leading to the formation of metal-organic frameworks with unique properties .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.
Diethyl pyridine-2,3-dicarboxylate: Similar structure but with ethyl ester groups.
Pyridine-2,3-dicarboxylic acid: The parent acid form without esterification.
Uniqueness
Dibutyl pyridine-2,3-dicarboxylate is unique due to its longer butyl ester chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
63597-06-8 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
dibutyl pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-16-13(12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3 |
InChI Key |
ODGJCFIPCFLPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



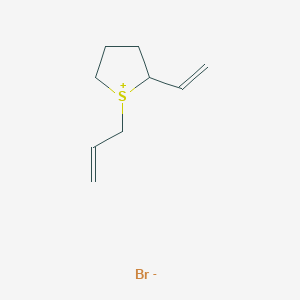

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
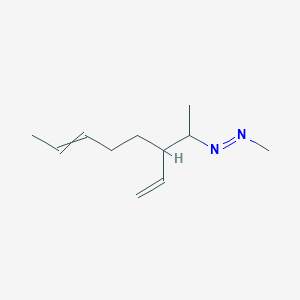
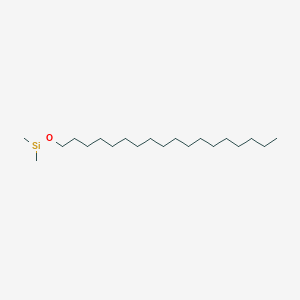

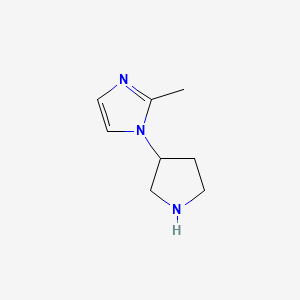
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)


